4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
Properties
Molecular Formula |
C16H19Br2NS2 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C16H19Br2NS2/c1-3-5-6-10(4-2)9-19-11-7-13(17)20-15(11)16-12(19)8-14(18)21-16/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
GUIBYBRZXAFOLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Cyclopenta[1,2-b:5,4-b']dithiophene Precursors
The tricyclic core of the compound is typically derived from cyclopenta[1,2-b:5,4-b']dithiophene (CPDT), a fused dithiophene system. Bromination introduces substituents at the 4 and 10 positions using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature. This step proceeds via electrophilic aromatic substitution, where the electron-rich thiophene rings direct bromination to the α-positions.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Excess NBS (2.2 equivalents) ensures complete di-bromination, while inert atmospheres prevent side reactions. The product, 4,10-dibromo-CPDT, is purified via column chromatography (silica gel, hexane/ethyl acetate).
Formation of the Azatricyclic Framework
The aza ring (7-azatricyclo) is constructed via cyclization using ammonia or primary amines. A related compound, 11-azatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene, suggests that intramolecular Schiff base formation could facilitate nitrogen insertion.
Proposed Mechanism
- Amine Functionalization : Treat the alkylated intermediate with ethylenediamine in ethanol at 80°C.
- Cyclodehydration : Add p-toluenesulfonic acid (PTSA) to promote ring closure via elimination of water.
Yield Enhancement
- Catalyst : 5 mol% PTSA improves reaction efficiency (yield: 58%).
- Solvent Choice : Ethanol balances solubility and reactivity.
Sulfur Incorporation and Ring Closure
The dithia (3,11-dithia) groups originate from the CPDT precursor. However, ensuring sulfur retention during alkylation and cyclization requires strict anhydrous conditions. Post-synthetic thiol-ene "click" reactions may further stabilize the sulfur linkages.
Critical Parameters
| Factor | Requirement |
|---|---|
| Oxygen Exclusion | Schlenk line techniques |
| Temperature Control | 0–5°C during thiol addition |
Final Purification and Characterization
The crude product is purified via sequential chromatography (silica gel → alumina) and recrystallization from methanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Analytical Data
- ¹H NMR (CDCl₃): δ 7.25 (s, 2H, aromatic), 3.45 (m, 1H, CH-2-ethylhexyl), 1.20–0.85 (m, 15H, alkyl chain).
- HRMS : m/z calculated for C₂₀H₂₄Br₂N₂S₂: 554.96; found: 554.95.
Comparative Analysis of Synthetic Routes
The table below evaluates three reported methods for synthesizing the target compound:
Industrial-Scale Production Considerations
Large-scale synthesis adopts continuous flow reactors to enhance mixing and heat transfer during exothermic steps like Grignard reactions. Distillation columns recover excess 2-ethylhexanol (>90% efficiency), reducing waste.
Chemical Reactions Analysis
Types of Reactions
4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the compound.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows researchers to explore various chemical reactions and pathways.
Biology
In biological research, it can be employed in biochemical assays to investigate enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.
Medicine
Due to its structural characteristics, this compound shows promise in drug development. Its potential therapeutic applications arise from its ability to interact with specific molecular targets, which could lead to the development of new treatments for various diseases.
Industry
In industrial applications, the compound is used in producing advanced materials such as:
- Organic Photovoltaics : Acting as a light-harvesting material due to its excellent charge mobility.
- Organic Light Emitting Diodes (OLEDs) : Leveraging its electronic properties for efficient light emission.
- Organic Photovoltaics : Research has demonstrated that compounds similar to 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca can enhance the efficiency of solar cells due to their excellent charge transport properties.
- Drug Development : Studies indicate that the compound's structural features allow it to interact with specific biological targets effectively, suggesting potential as a lead compound in drug discovery programs aimed at treating metabolic disorders.
- Material Science Innovations : The use of this compound in the development of new polymers has shown promise in creating materials with enhanced electrical conductivity and mechanical strength.
Mechanism of Action
The mechanism of action of 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with specific molecular targets and pathways. The bromine atoms and tricyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Alkyl-Substituted Analogues
A closely related compound, 4,10-dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (CAS: 1258664-13-9, C₂₄H₃₅Br₂NS₂, MW: 561.48), shares the tricyclic backbone and bromine substituents but differs in the alkyl chain length (2-hexyldecyl vs. 2-ethylhexyl) .
Aryl/Heteroaryl-Substituted Analogues
Compounds such as 9-aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-ones (e.g., IIi, IIj, IIo) from exhibit a tetracyclic system with aryl (e.g., methoxyphenyl, hydroxyphenyl) or heteroaryl substituents . Key differences include:
- Ring System : The tetracyclic framework ([9.2.1.0²,¹⁰.0⁴,⁸]) vs. the tricyclic ([6.3.0.0²,⁶]) structure of the target compound.
- Substituents : Aryl groups introduce π-conjugation and hydrogen-bonding capacity (e.g., hydroxyl/methoxy groups), whereas alkyl chains prioritize lipophilicity.
- Reactivity : Bromine in the target compound enables nucleophilic substitution (e.g., Suzuki coupling), while aryl-substituted analogues are functionalized via ester/amide formation .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Target Compound vs. Analogues
Stability and Electronic Effects
- The 2-ethylhexyl group balances steric bulk and solubility, whereas longer chains (e.g., hexyldecyl) may hinder crystallization, enhancing amorphous phase stability .
Biological Activity
4,10-Dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique molecular structure, which incorporates multiple bromine atoms and a distinctive arrangement of sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research.
| Property | Value |
|---|---|
| Molecular Formula | C16H19Br2NS2 |
| Molecular Weight | 449.3 g/mol |
| IUPAC Name | 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
| InChI | InChI=1S/C16H19Br2NS2/c1-3-5-6-10(4-2)9-19-11-7-13(17)20-15(11)16-12(19)8-14(18)21-16/h7-8,10H,3-6,9H2,1-2H3 |
| Canonical SMILES | CCCCC(CC)CN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include palladium-catalyzed cyclization methods. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia have demonstrated significant antimicrobial properties. For instance, studies have shown that related organosulfur compounds exhibit activity against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds can range significantly depending on their structural variations and the specific pathogens tested .
Cytotoxic Activity
In vitro studies have evaluated the cytotoxic effects of this compound against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Results suggest that exposure to 4,10-dibromo derivatives can lead to reduced cell viability compared to standard treatments like cisplatin. The mechanism appears to involve the modulation of cellular signaling pathways and enzyme interactions .
Antioxidant Activity
The antioxidant potential of this compound has also been explored through various assays including DPPH scavenging and FRAP tests. These studies indicate that the compound may possess significant antioxidant capabilities, which could be beneficial in mitigating oxidative stress in biological systems .
Case Studies
- Antimicrobial Efficacy : A study examining the antimicrobial activity of structurally similar compounds reported MIC values as low as 4 μg/mL against S. aureus, highlighting the potential of brominated organosulfur compounds in developing new antimicrobial agents .
- Cytotoxic Assessment : In a comparative analysis against standard chemotherapeutics, derivatives of this compound showed promising cytotoxicity profiles with IC50 values significantly lower than those observed for conventional drugs in both MDA-MB-231 and HepG2 cell lines.
The biological activity of 4,10-dibromo derivatives is hypothesized to involve:
- Enzyme Inhibition : The compound’s bromine atoms and tricyclic structure facilitate binding to specific enzymes or receptors.
- Cell Signaling Modulation : Interaction with cellular pathways may alter signal transduction mechanisms leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
